REACTION_CXSMILES
|
B(Br)(Br)Br.C[O:6][C:7]1[CH:18]=[CH:17][C:10]2[O:11][CH:12]([CH3:16])[C:13](=[O:15])[NH:14][C:9]=2[CH:8]=1>C(Cl)Cl>[OH:6][C:7]1[CH:18]=[CH:17][C:10]2[O:11][CH:12]([CH3:16])[C:13](=[O:15])[NH:14][C:9]=2[CH:8]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.11 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(OC(C(N2)=O)C)C=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/brine bath
|
Type
|
FILTRATION
|
Details
|
The product was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(OC(C(N2)=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.116 g | |
YIELD: PERCENTYIELD | 62.5% | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |